Rurioctocog alfa pegol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rurioctocog alfa pegol is a pegylated recombinant human coagulation factor VIII used to treat and prevent bleeding episodes in patients with hemophilia A . Hemophilia A is an inherited bleeding disorder caused by a deficiency of factor VIII, a protein essential for blood clotting . This compound is designed to replace the missing factor VIII, thereby helping the blood to clot and providing temporary control of the bleeding disorder .
Vorbereitungsmethoden
Rurioctocog alfa pegol is produced using recombinant DNA technology. The recombinant factor VIII is produced by a Chinese hamster ovary cell line . The presence of the polyethylene glycol (PEG) moiety increases the plasma half-life of the drug, thereby extending its duration of action . The industrial production involves the expression of the recombinant protein in the cell line, followed by purification and pegylation to enhance its stability and half-life .
Analyse Chemischer Reaktionen
Rurioctocog alfa pegol is a covalent conjugate of octocog alfa, which is a recombinant factor VIII . The PEG moiety is covalently attached to the factor VIII molecule, increasing its stability and half-life . The primary chemical reaction involved in its synthesis is the pegylation process, where polyethylene glycol is attached to the protein. This modification does not significantly alter the protein’s activity but enhances its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Rurioctocog alfa pegol has been extensively studied for its efficacy, safety, and immunogenicity in the treatment of hemophilia A . It is used in both prophylactic and on-demand therapy to manage and prevent bleeding episodes . The compound has shown to be effective in reducing the frequency of bleeding episodes and improving the quality of life for patients with severe hemophilia A . Additionally, it has been studied for its potential to normalize biomarkers of joint health in patients with hemophilia A .
Wirkmechanismus
Rurioctocog alfa pegol works by replacing the missing factor VIII in patients with hemophilia A . Factor VIII is a crucial protein in the blood clotting cascade, and its deficiency leads to impaired clot formation and excessive bleeding . By providing functional factor VIII, this compound helps restore normal clotting and prevents bleeding episodes . The presence of the PEG moiety increases the plasma half-life of the drug, allowing for less frequent dosing .
Vergleich Mit ähnlichen Verbindungen
Rurioctocog alfa pegol is similar to other recombinant factor VIII products, such as octocog alfa and turoctocog alfa pegol . its unique feature is the pegylation, which extends its half-life and reduces the frequency of dosing . This makes it a more convenient option for patients requiring long-term prophylaxis . Other similar compounds include damoctocog alfa pegol and turoctocog alfa pegol, which also have extended half-lives due to pegylation .
Eigenschaften
Factor VIII plays an essential role in the intrinsic pathway of the blood coagulation cascade: as a cofactor for activated factor IX (FIXa), factor VIII significantly facilitates the conversion of FIXa-mediated transformation of inactive factor X (FX) to its active form (FXa). FXa then promotes the conversion of prothrombin into thrombin, a key serine protease of the coagulation cascade. Proper blood clotting cannot be achieved with the deficient levels of factor VIII, leading to increased excessive bleeding spontaneously or as a result of accidental or surgical trauma. Hemophilia A is an X-chromosomal linked hereditary disorder of blood coagulation due to defects in the F8C gene that encodes coagulation factor VIII, leading to decreased production of functional factor VIII. Rurioctocog alfa pegol is a pegylated recombinant human factor VIII that aims to restore the plasma levels and hemostatic activity of functional factor VIII. It can be used for both prophylactic or on-demand treatment of bleeding episodes associated with hemophilia A. | |
CAS-Nummer |
1417412-83-9 |
Molekularformel |
C21H40N4O10 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H40N4O10/c1-31-12-9-24-20(29)34-14-16(15-35-21(30)25-10-13-32-2)33-11-5-7-18(26)23-8-4-3-6-17(22)19(27)28/h16-17H,3-15,22H2,1-2H3,(H,23,26)(H,24,29)(H,25,30)(H,27,28)/t17-/m0/s1 |
InChI-Schlüssel |
ZBLUSEBPLQDKAE-KRWDZBQOSA-N |
Isomerische SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.